molecular formula C12H12O5 B1610059 Methyl 2-acetoxy-5-acetylbenzoate CAS No. 61414-18-4

Methyl 2-acetoxy-5-acetylbenzoate

Cat. No.: B1610059
CAS No.: 61414-18-4
M. Wt: 236.22 g/mol
InChI Key: CYYCWWDFSBYNQW-UHFFFAOYSA-N
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Description

Methyl 2-acetoxy-5-acetylbenzoate is an organic compound with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol It is a derivative of benzoic acid, featuring both acetoxy and acetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetoxy-5-acetylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-5-acetylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{2-Hydroxy-5-acetylbenzoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-hydroxy-5-acetylbenzoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohols or aldehydes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Hydrolysis: 2-Hydroxy-5-acetylbenzoic acid and methanol.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetoxy-5-acetylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is explored for its use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-acetoxy-5-acetylbenzoate involves its interaction with various molecular targets. The acetoxy and acetyl groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules. These interactions can modulate enzymatic activity or alter cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Methyl 2-hydroxy-5-acetylbenzoate: Similar structure but with a hydroxyl group instead of an acetoxy group.

    Methyl 2-acetoxybenzoate: Lacks the acetyl group present in methyl 2-acetoxy-5-acetylbenzoate.

Uniqueness: this compound is unique due to the presence of both acetoxy and acetyl functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 5-acetyl-2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYCWWDFSBYNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456665
Record name methyl 2-acetoxy-5-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61414-18-4
Record name methyl 2-acetoxy-5-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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